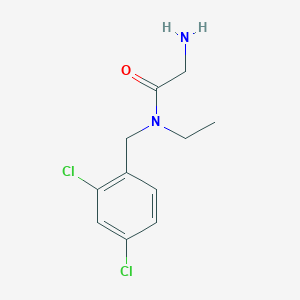

2-Amino-N-(2,4-dichloro-benzyl)-N-ethyl-acetamide

Description

Significance of Acetamide (B32628) Scaffolds in Contemporary Drug Discovery

Acetamide derivatives are recognized as important scaffolds in the realm of drug discovery due to their versatile chemical nature and their ability to interact with a wide range of biological targets. The amide bond is a fundamental component of peptides and proteins, making acetamide-containing molecules capable of mimicking natural ligands and interacting with enzyme active sites.

The utility of the acetamide scaffold is evident in its presence in a variety of approved drugs and clinical candidates. For instance, acetamide derivatives have been extensively investigated as potent anticonvulsant agents. nih.govnih.gov Research has shown that modifications to the acetamide core can lead to compounds with significant efficacy in preclinical models of epilepsy. nih.gov Furthermore, the acetamide framework is a key feature in the design of kinase inhibitors, which are crucial in cancer therapy. The N-benzyl-substituted acetamide structure, in particular, has been explored for its potential to inhibit enzymes like the Src kinase. nih.govchapman.edu

The following table summarizes the diverse biological activities associated with acetamide scaffolds:

| Biological Activity | Therapeutic Area | Example Compound Class |

| Anticonvulsant | Neurology | N-benzyl-2-acetamidoacetamides |

| Anticancer | Oncology | Thiazolyl N-benzyl-substituted acetamides |

| Anti-inflammatory | Immunology | Substituted phenoxy acetamides |

| Antimicrobial | Infectious Diseases | 2-Chloro-N-alkyl/aryl acetamides |

Contextualizing N-Benzyl-N-Ethyl-Acetamide Derivatives in Pharmaceutical Research

The N-benzyl-N-ethyl-acetamide substructure within the target molecule is of particular interest. The benzyl (B1604629) group, a common pharmacophore, can engage in various non-covalent interactions with biological macromolecules, including pi-pi stacking and hydrophobic interactions. The substitution pattern on the benzyl ring, in this case, 2,4-dichloro, is a critical determinant of the compound's biological activity. Halogen atoms, such as chlorine, can modulate the electronic properties and lipophilicity of the molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to target proteins. Studies on related N-(dichlorobenzyl)acetamide derivatives have highlighted the importance of the position and nature of the halogen substituents for their biological effects. nih.gov

Research into N-benzyl-substituted acetamide derivatives has shown their potential as Src kinase inhibitors, suggesting a possible application in oncology. nih.govchapman.edu Furthermore, the broader class of 2-amino-N-benzylacetamide derivatives has been investigated for its potential in treating central nervous system (CNS) disorders, including epilepsy. nih.gov

Research Objectives and Focus for 2-Amino-N-(2,4-dichloro-benzyl)-N-ethyl-acetamide

Given the absence of extensive, publicly available research specifically on this compound, its research objectives can be inferred from the activities of structurally related compounds. The primary focus of investigating this molecule would likely be to explore its potential as a novel therapeutic agent, leveraging the established pharmacological importance of its constituent moieties.

Potential Research Objectives:

Synthesis and Characterization: The initial objective would be the development of an efficient and scalable synthetic route to obtain the pure compound, followed by its thorough characterization using modern analytical techniques.

Pharmacological Screening: A key focus would be to screen the compound for a range of biological activities, with a particular emphasis on:

Anticonvulsant Activity: Based on the known efficacy of related acetamides, evaluating its potential to suppress seizures in established preclinical models would be a primary goal.

Anticancer Activity: Investigating its potential as a kinase inhibitor, particularly against targets like Src kinase, would be a logical line of inquiry.

CNS-related Activities: Exploring its effects on other CNS targets, given the prevalence of the N-benzylacetamide scaffold in CNS drug discovery, would be a valuable endeavor. researchgate.net

Structure-Activity Relationship (SAR) Studies: A crucial aspect of the research would involve synthesizing and testing a library of analogues to understand the contribution of each structural component (the 2-amino group, the 2,4-dichloro substitution pattern, and the N-ethyl group) to the observed biological activity. This would help in optimizing the lead compound for improved potency and selectivity.

Mechanism of Action Studies: For any identified biological activity, elucidating the underlying mechanism of action would be a critical research objective. This could involve identifying the specific molecular target and understanding how the compound modulates its function.

The following table outlines the key structural features of this compound and their potential contributions to its pharmacological profile, which would be central to its research focus.

| Structural Feature | Potential Contribution to Biological Activity |

| Acetamide Scaffold | Core structure known for diverse biological activities, including anticonvulsant and anticancer effects. |

| 2-Amino Group | Can act as a hydrogen bond donor and acceptor, potentially enhancing binding to biological targets. Its presence can also influence the compound's polarity and solubility. |

| N-(2,4-dichloro-benzyl) Group | The dichlorophenyl moiety can enhance binding affinity through hydrophobic and halogen bonding interactions. The substitution pattern is critical for modulating activity and pharmacokinetic properties. |

| N-Ethyl Group | Influences the compound's lipophilicity, steric profile, and metabolic stability. |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2N2O/c1-2-15(11(16)6-14)7-8-3-4-9(12)5-10(8)13/h3-5H,2,6-7,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCRLKULYYKFMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=C(C=C(C=C1)Cl)Cl)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Approaches for 2 Amino N 2,4 Dichloro Benzyl N Ethyl Acetamide and Its Analogues

Established Synthetic Pathways for Acetamide (B32628) Derivatives

The construction of the N,N-disubstituted acetamide backbone is a foundational aspect of synthesizing the target compound. This typically involves the formation of the core amide followed by the sequential introduction of the N-substituents or the preparation of a secondary amine which is then acylated.

The formation of the amide bond is one of the most fundamental transformations in organic chemistry. researchgate.net Conventional methods often involve the coupling of a carboxylic acid (or its activated derivative) with an amine. researchgate.netnih.gov For a molecule like 2-Amino-N-(2,4-dichloro-benzyl)-N-ethyl-acetamide, the amide bond could be formed by reacting a suitable precursor amine, N-(2,4-dichlorobenzyl)-N-ethylamine, with an activated form of glycine (B1666218) (or a protected version like N-Boc-glycine).

Common strategies to facilitate this reaction include:

Acyl Halide Method: Converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with the amine to form the amide.

Coupling Reagents: A wide variety of coupling agents are used to activate the carboxylic acid in situ, enabling the reaction to proceed under milder conditions. These reagents are designed to avoid the harsh conditions of acyl halide formation and often minimize side reactions.

Oxidative Amidation: More innovative approaches include the oxidative amidation of aldehydes, which can offer high atom economy. researchgate.net Another method involves the rearrangement of nitrile imines, derived from hydrazonyl bromides, to construct the amide bond, a strategy that demonstrates broad functional group tolerance. nih.gov

Enzymatic synthesis is also an emerging green alternative for amide bond formation, offering high specificity and mild reaction conditions. unimi.itnih.gov

Table 1: Comparison of Common Amide Bond Formation Methods

| Method | Activating Agent/Catalyst | Advantages | Disadvantages |

|---|---|---|---|

| Acyl Halide | SOCl₂, (COCl)₂ | High reactivity, high yield | Harsh conditions, generates acidic byproducts |

| Carbodiimide Coupling | DCC, EDC | Mild conditions, widely applicable | Forms urea (B33335) byproduct, potential for racemization |

| Phosphonium/Uronium Salts | BOP, HBTU, HATU | High efficiency, low racemization | Expensive reagents, stoichiometric waste |

| Enzymatic Catalysis | Lipases, Proteases | Environmentally benign, high selectivity | Limited substrate scope, slower reaction rates |

The introduction of two different substituents (ethyl and 2,4-dichlorobenzyl) onto the amide nitrogen requires regioselective control. Direct alkylation of a primary amide can be challenging as it can lead to mixtures of N-alkyl and N,N-dialkyl products. A more controlled approach involves the stepwise alkylation of a precursor amine or the alkylation of an N-substituted amide.

A common synthetic route would involve the initial synthesis of a secondary amine, N-(2,4-dichlorobenzyl)-N-ethylamine, which is then subjected to acylation. Alternatively, one could start with a primary amide like acetamide, perform a first N-alkylation, and then a second, different N-alkylation. However, controlling the second alkylation can be difficult. The choice of base and solvent system is critical for achieving high regioselectivity in N-alkylation reactions. For instance, the use of sodium hydride (NaH) in an appropriate solvent like tetrahydrofuran (B95107) (THF) has been shown to be effective for the N-1 selective alkylation of indazoles, highlighting how reaction conditions can dictate isomeric outcomes. beilstein-journals.org Organomagnesium reagents have also been employed as bases to achieve regioselective alkylation on the more sterically hindered nitrogen atom in 1,3-azoles. researchgate.netnih.gov

The synthesis of the key intermediate, N-(2,4-dichlorobenzyl)-N-ethylamine, is a critical step. This can be achieved through several methods:

Reductive Amination: Reacting 2,4-dichlorobenzaldehyde (B42875) with ethylamine (B1201723) in the presence of a reducing agent (e.g., sodium borohydride, NaBH₄, or catalytic hydrogenation) forms the desired secondary amine. This is a highly efficient and common method for preparing substituted amines.

Nucleophilic Substitution: Reacting 2,4-dichlorobenzyl chloride with an excess of ethylamine. prepchem.comgoogle.com The excess ethylamine serves both as the nucleophile and as a base to neutralize the HCl byproduct, driving the reaction towards the formation of the secondary amine.

Once the N-(2,4-dichlorobenzyl)-N-ethylamine is prepared, it can be acylated. For the synthesis of the target molecule, this would involve reaction with a 2-amino-acetyl precursor. To avoid side reactions with the amino group, a protected glycine derivative, such as 2-chloroacetamide (B119443) or N-Boc-glycine, would be used, followed by subsequent steps to introduce or deprotect the alpha-amino group.

Strategies for Introducing the Alpha-Amino Group

The introduction of an amino group at the carbon adjacent to the carbonyl (the alpha-position) is a key transformation for synthesizing this compound. This can be accomplished either by starting with a glycine-derived building block or by functionalizing the alpha-carbon of a pre-formed acetamide.

Direct α-amination of carbonyl compounds is a synthetically challenging but important transformation. researchgate.net

From α-Haloacetamides: A widely used method involves the acylation of N-(2,4-dichlorobenzyl)-N-ethylamine with an α-haloacetyl halide, such as 2-chloroacetyl chloride. The resulting 2-chloro-N-(2,4-dichloro-benzyl)-N-ethyl-acetamide can then undergo nucleophilic substitution with an ammonia (B1221849) equivalent (e.g., sodium azide (B81097) followed by reduction, or direct amination) to install the α-amino group.

Direct Amination Methods: Recent advances have enabled the direct α-amination of amides. One such method involves activating the amide with triflic anhydride (B1165640) and reacting it with an alkyl azide. researchgate.net Another approach uses tert-butanesulfinamide as a nitrogen source in the presence of trifluoromethanesulfonic anhydride to transfer a free amino group to unfunctionalized amides. chemistryviews.org A novel method has also been reported using a (3+2) cycloaddition reaction between a vinyl azide and an enolate, which rearranges to form the α-amino amide. researchgate.netchemrxiv.org These methods provide more direct pathways and can be advantageous for complex substrates.

Protective Group Chemistry in 2-Aminoacetamide Synthesis

Due to the reactivity of the amino group, which is both nucleophilic and basic, its protection is often essential during the synthesis of molecules like 2-aminoacetamides. libretexts.org A protecting group masks the amino functionality, preventing it from participating in unwanted side reactions during subsequent synthetic steps, such as amide bond formation. organic-chemistry.org

Common amino protecting groups include:

Boc (tert-Butoxycarbonyl): This group is widely used due to its stability under many conditions and its facile removal with mild acid (e.g., trifluoroacetic acid, TFA). creative-peptides.com

Cbz (Benzyloxycarbonyl or Z): This group is stable to mild acids and bases but can be removed by catalytic hydrogenation (H₂/Pd) or strong acids. ug.edu.pl

Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is notable for being base-labile, typically removed with a solution of piperidine (B6355638) in DMF. This makes it orthogonal to both Boc and Cbz groups. creative-peptides.com

In a plausible synthesis of this compound, one would start with an N-protected glycine, for example, N-Boc-glycine. This protected amino acid would be coupled with N-(2,4-dichlorobenzyl)-N-ethylamine using standard amide bond formation techniques. The final step would then be the deprotection of the Boc group under acidic conditions to reveal the target molecule.

Analytical Techniques for Structure Elucidation and Purity Assessment

Confirming the identity and purity of the synthesized this compound and its intermediates is crucial. A combination of spectroscopic and chromatographic methods is employed for this purpose. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structure elucidation. researchgate.net

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For the target molecule, one would expect to see distinct signals for the ethyl protons, the methylene (B1212753) protons of the benzyl (B1604629) and acetyl groups, and the aromatic protons on the dichlorophenyl ring. The presence of rotamers due to restricted rotation around the amide C-N bond can sometimes lead to the appearance of supplementary sets of resonances. researchgate.netscielo.br

¹³C NMR: Shows the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The spectrum would show characteristic peaks for the carbonyl carbon, the aliphatic carbons of the ethyl and methylene groups, and the aromatic carbons. nih.gov

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement. acs.org Techniques like electrospray ionization (ESI) are commonly used for acetamide derivatives. nih.gov

Chromatography: Chromatographic techniques are essential for assessing the purity of the final compound and for monitoring the progress of reactions.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), is a standard method for determining the purity of organic compounds. nih.gov A pure compound will typically show a single major peak in the chromatogram.

Gas Chromatography (GC): GC can also be used for purity analysis, often coupled with a mass spectrometer (GC-MS). nih.govresearchgate.net However, derivatization may be necessary for non-volatile or thermally labile compounds. It is important to note that artifactual formation of acetamide can occur from the thermal degradation of N-acetylated compounds in a hot GC injector. nih.gov

Table 2: Expected Analytical Data for this compound

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals corresponding to ethyl group (triplet and quartet), two methylene singlets (CH₂-N and CO-CH₂), aromatic protons (multiplets/doublets), and NH₂ protons (broad singlet). Possible signal doubling due to rotamers. |

| ¹³C NMR | Signals for carbonyl carbon (~170 ppm), aromatic carbons (120-140 ppm), and several aliphatic carbons in the 40-60 ppm range. |

| Mass Spectrometry (HRMS) | Molecular ion peak corresponding to the exact mass of C₁₁H₁₄Cl₂N₂O (261.0538). Isotopic pattern characteristic of two chlorine atoms. |

| HPLC | A single major peak indicating high purity, with retention time dependent on the specific column and mobile phase used. |

Structure Activity Relationship Sar Studies of 2 Amino N 2,4 Dichloro Benzyl N Ethyl Acetamide Analogues

Influence of Substitutions on the Dichlorobenzyl Moiety

The dichlorobenzyl group is a critical component for the biological activity of this class of compounds. The position and nature of substituents on the benzyl (B1604629) ring significantly modulate their potency and efficacy.

Research on related N-benzyl amide derivatives has demonstrated that the substitution pattern on the aromatic ring is a key determinant of activity. For instance, in a series of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides, the position of a chloro substituent on an aromatic ring was shown to be crucial. A para-chloro substituted analogue displayed significantly higher potency compared to its meta-chloro counterpart, indicating the importance of the substitution position for activity. nih.gov Similarly, studies on N'-benzyl 2-amino acetamides have shown that electron-withdrawing groups on the benzylamide moiety tend to retain or enhance anticonvulsant activity, while electron-donating groups lead to a decrease or loss of activity. science.gov

For analogues of 2-Amino-N-(2,4-dichloro-benzyl)-N-ethyl-acetamide, the 2,4-dichloro substitution pattern is considered optimal for certain biological activities. The presence of two chlorine atoms, which are electron-withdrawing, is thought to contribute to favorable interactions with the biological target. Altering this substitution pattern, for example, to a 3,4-dichloro or a single chloro substitution, often results in a reduction in potency. nih.gov The steric and electronic properties conferred by the 2,4-dichloro arrangement appear to be essential for a precise fit into the binding site of the target protein.

| Compound Analogue | Substitution Pattern | Relative Potency |

|---|---|---|

| Para-chloro | 4-Cl | High |

| Meta-chloro | 3-Cl | Low |

| 2,4-dichloro | 2,4-di-Cl | High |

| 3,4-dichloro | 3,4-di-Cl | Moderate |

| Electron-withdrawing group | e.g., -NO2, -CF3 | Activity Retained/Enhanced |

| Electron-donating group | e.g., -OCH3, -CH3 | Activity Lost |

Impact of the N-Ethyl Chain and Amino Group on Biological Activity

The N-ethyl chain and the terminal amino group also play a pivotal role in the pharmacological profile of these compounds. Modifications to these groups have provided valuable insights into the SAR.

The length and nature of the N-alkyl chain are critical. Studies on related N-(2-aminoethyl) benzamides have shown that elongating the ethyl chain to a propyl chain can lead to a significant loss of activity. nih.gov This suggests that the two-carbon linker provided by the ethyl group is optimal for positioning the terminal amino group for interaction with the target. Furthermore, monomethylation of the terminal amino group has been shown to decrease activity, highlighting the importance of an unsubstituted primary amino group for potent biological effects. nih.gov

In a series of N-benzyl 2-acetamidoacetamides, the presence of the 2-acetamido group was found to be important but not strictly essential for anticonvulsant activity. nih.gov Replacement of the acetamido group with other substituents like hydroxyl or methoxy (B1213986) groups retained some activity, indicating that this position can tolerate some modification. nih.gov However, the primary amino group in this compound is considered a key pharmacophoric element, likely involved in crucial hydrogen bonding interactions with the molecular target.

| Modification | Resulting Analogue | Impact on Activity |

|---|---|---|

| Elongation of N-ethyl to N-propyl | N-propyl analogue | Decreased |

| Monomethylation of terminal amino group | N-methylamino analogue | Decreased |

| Replacement of amino group with hydroxyl | Hydroxy analogue | Activity may be retained but altered |

Conformational Analysis and Stereochemical Effects on Potency

The three-dimensional conformation of this compound is a crucial factor governing its interaction with biological targets. Conformational analysis helps in understanding the preferred spatial arrangement of the molecule, which in turn dictates its biological activity.

Stereochemistry can also have a profound impact on potency. If a chiral center is introduced into the molecule, the different enantiomers can exhibit significantly different biological activities. For instance, in a related series of N-benzyl 2-acetamido-2-phenyl-acetamide anticonvulsants, the biological activity was found to reside principally in the (R)-isomer. nih.gov This stereoselectivity strongly suggests that the target binding site is chiral and that one enantiomer fits more precisely into this site than the other.

Correlation between Structural Modifications and Molecular Target Interactions

The biological effects of this compound and its analogues are a direct consequence of their interactions with specific molecular targets, such as ion channels or enzymes. SAR studies, in conjunction with molecular modeling and docking, can help to elucidate these interactions.

For instance, in the context of anticonvulsant activity, many N-benzyl amide derivatives are known to interact with voltage-gated sodium channels. The dichlorobenzyl moiety is proposed to fit into a hydrophobic pocket of the channel protein, while the amino group may form hydrogen bonds with key amino acid residues. Molecular docking studies on related compounds have shown that the amide group can also participate in hydrogen bonding, further stabilizing the drug-receptor complex. mdpi.com

Structural modifications that alter the electronic or steric properties of the molecule can disrupt these interactions. For example, changing the substitution pattern on the benzyl ring could lead to a steric clash within the binding pocket or alter the electrostatic potential, thereby reducing binding affinity. Similarly, modifications to the N-ethyl chain or the amino group could misalign the key interacting groups, leading to a loss of potency. Quantitative Structure-Activity Relationship (QSAR) studies on related propanamide derivatives have shown that descriptors related to molecular shape and electronic properties are crucial for anticonvulsant activity, further supporting the importance of specific structural features for target interaction. researchgate.netscribd.com

Optimization Strategies for Enhanced Biological Performance

The insights gained from SAR studies provide a rational basis for the design and optimization of more potent and selective analogues. The goal of optimization is to enhance the desired biological activity while minimizing off-target effects.

One common strategy is the bioisosteric replacement of certain functional groups. For example, if the dichlorobenzyl ring is found to be important for hydrophobic interactions, it might be replaced with other lipophilic groups to improve properties like metabolic stability or bioavailability. Another approach is to rigidify the molecule by introducing cyclic constraints. This can lock the molecule into its bioactive conformation, potentially leading to a significant increase in potency.

Furthermore, a multiple ligand approach can be employed, where pharmacophoric elements from different classes of active compounds are combined into a single molecule. For example, incorporating a feature known to improve activity from another series of anticonvulsants into the this compound scaffold could lead to a synergistic enhancement of activity. science.gov Computational tools like QSAR and molecular docking are invaluable in this optimization process, allowing for the virtual screening of new designs before their chemical synthesis, thereby saving time and resources. researchgate.netscribd.com

Future Research Directions and Potential Applications

Rational Design of Next-Generation Analogues for Specific Target Selectivity

The rational design of novel analogues based on the 2-Amino-N-(2,4-dichloro-benzyl)-N-ethyl-acetamide scaffold is a promising avenue for achieving high target selectivity and potency. Structure-activity relationship (SAR) studies on related N-benzyl-substituted acetamide (B32628) derivatives have revealed that modifications to the benzyl (B1604629) ring and the acetamide moiety can significantly influence biological activity. For instance, the substitution pattern on the benzyl ring has been shown to be critical for anticancer activity in some series. chapman.edu

Future design strategies could involve computational modeling and covalent docking to predict the binding interactions of new analogues with specific biological targets. rsc.org By identifying key interactions, medicinal chemists can introduce modifications to enhance binding affinity and selectivity. For example, replacing the dichlorobenzyl group with other substituted aromatic or heterocyclic rings could modulate the compound's electronic and steric properties, potentially leading to improved interactions with target proteins.

Table 1: Potential Modifications for Analogue Design

| Scaffold Position | Potential Modification | Rationale |

| Benzyl Ring | Introduction of different substituents (e.g., fluoro, methyl) | To alter lipophilicity and electronic properties for improved target engagement. chapman.edu |

| Ethyl Group | Replacement with other alkyl or cycloalkyl groups | To probe the steric requirements of the binding pocket. |

| Amino Group | Acylation or conversion to other functional groups | To explore different hydrogen bonding interactions and metabolic stability. |

Exploration of Novel Therapeutic Areas for N-Benzyl-N-Ethyl-Acetamide Scaffolds

The N-benzyl-N-ethyl-acetamide scaffold has demonstrated a diverse range of biological activities, suggesting that this compound and its future analogues could be explored for various therapeutic applications.

Anticonvulsant Activity: Studies on N-benzyl-2-acetamidopropionamide derivatives have shown potent anticonvulsant effects. nih.gov Specifically, certain oxygen-substituted derivatives displayed highly potent activities in preclinical models. nih.gov This suggests that the N-benzyl-N-ethyl-acetamide core could be a valuable starting point for the development of new antiepileptic drugs.

Anticancer Activity: Thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. chapman.educhapman.edu Src kinase is a promising target for anticancer therapy, and the ability of this scaffold to inhibit its activity warrants further investigation. chapman.edu

Cholinesterase Inhibition: N-benzyl-2-(N-benzylamido)acetamide peptoids have been identified as selective butyrylcholinesterase (BChE) inhibitors. abq.org.br Selective BChE inhibition is being explored as a potential therapeutic strategy for Alzheimer's disease. abq.org.br

Antidepressant and Anti-inflammatory Potential: Other acetamide-containing scaffolds have been investigated for their antidepressant and anti-inflammatory properties, suggesting additional therapeutic avenues for this class of compounds. nih.govarchivepp.com

Table 2: Investigated Therapeutic Areas for Related Acetamide Scaffolds

| Therapeutic Area | Target/Mechanism | Reference Compound Class |

| Anticonvulsant | Unknown | N-benzyl-2-acetamidopropionamides |

| Anticancer | Src Kinase Inhibition | Thiazolyl N-benzyl-substituted acetamides |

| Alzheimer's Disease | Butyrylcholinesterase Inhibition | N-benzyl-2-(N-benzylamido)acetamide peptoids |

| Depression | Monoamine Oxidase (MAO) Inhibition | Phenylacetamides |

| Inflammation | Cyclooxygenase-II (COX-II) Inhibition | Various acetamide derivatives |

Advanced Pre-clinical Efficacy and Mechanism of Action Studies

To translate the potential of this compound and its analogues into viable therapeutic candidates, comprehensive pre-clinical efficacy and mechanism of action studies are essential.

Initial in vitro screening against a panel of relevant biological targets would be the first step. For promising hits, further studies would be required to determine key pharmacological parameters. For instance, in the context of anticonvulsant activity, the median effective dose (ED50) would be a critical parameter to establish, as has been done for related compounds. nih.gov Similarly, for anticancer applications, the 50% growth inhibition (GI50) concentration against various cancer cell lines would need to be determined. chapman.edu

Elucidating the precise mechanism of action is another crucial aspect. For example, kinetic studies, such as Lineweaver-Burk plot analysis, can reveal whether a compound acts as a competitive, non-competitive, or uncompetitive inhibitor of its target enzyme. abq.org.br Molecular docking studies can further provide insights into the binding modes of these compounds within the active sites of their targets. abq.org.br

Integration with High-Throughput Screening and Combinatorial Chemistry Approaches

Modern drug discovery relies heavily on high-throughput screening (HTS) and combinatorial chemistry to rapidly identify and optimize lead compounds. These approaches would be highly beneficial for exploring the therapeutic potential of the N-benzyl-N-ethyl-acetamide scaffold.

A fragment library of chloroacetamide electrophiles could be screened to identify new scaffolds that bind to specific targets of interest. rsc.org This approach allows for the efficient exploration of chemical space and the identification of novel starting points for drug design.

Combinatorial chemistry techniques, such as the Ugi four-component reaction, can be employed to rapidly synthesize a large library of N-benzyl-N-ethyl-acetamide analogues. abq.org.br This method allows for the systematic variation of multiple substituents on the scaffold, facilitating the rapid exploration of structure-activity relationships. By combining HTS with combinatorial synthesis, researchers can accelerate the discovery of potent and selective modulators of various biological targets, paving the way for the development of next-generation therapeutics based on the this compound scaffold.

Q & A

Q. Basic

Q. Advanced

- High-Resolution Mass Spectrometry (HRMS) : Resolves isotopic patterns for Cl atoms (e.g., M+2 peaks at 3:1 intensity ratio for dichloro-substitution) .

- DFT Calculations : Compare experimental IR/NMR with theoretical models (e.g., B3LYP/6-31G* basis set) to validate electronic effects of the dichloro-benzyl group .

How can X-ray crystallography resolve ambiguities in molecular configuration?

Q. Basic

Q. Advanced

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to address pseudo-merohedral twinning caused by the dichloro-benzyl group’s symmetry .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C-Cl⋯H contacts) influencing crystal packing .

How do researchers address contradictions in biological activity data across studies?

Q. Advanced

- Dose-Response Reproducibility : Validate assays using standardized protocols (e.g., IC₅₀ determination in triplicate with positive controls) .

- Metabolite Interference Testing : LC-MS/MS identifies degradation products that may skew activity results .

- Molecular Dynamics Simulations : Assess binding stability of the compound to target proteins (e.g., 100 ns simulations in GROMACS) to explain variability in IC₅₀ values .

What strategies are employed to study structure-activity relationships (SAR) for this compound?

Q. Advanced

- Analog Synthesis : Modify the ethyl group (e.g., replacing with cyclopropyl) to assess steric effects on receptor binding .

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., acetamide carbonyl) .

- Free-Wilson Analysis : Quantify contributions of substituents (e.g., 2,4-dichloro vs. 2-chloro) to bioactivity using multivariate regression .

How are stability and degradation profiles characterized under experimental conditions?

Q. Basic

Q. Advanced

- Arrhenius Kinetics : Predict shelf life by calculating activation energy (Eₐ) from degradation rates at elevated temperatures .

- Solid-State NMR : Detects amorphous-crystalline phase transitions affecting storage stability .

What computational tools predict the compound’s environmental or metabolic fate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.